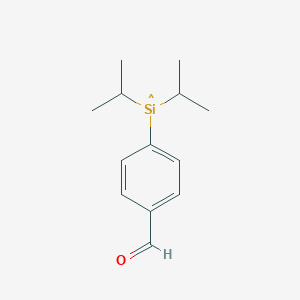

4-(Diisopropylsilyl)benzaldehyde

Descripción

4-(Diisopropylsilyl)benzaldehyde is an organosilicon compound featuring a benzaldehyde core substituted with a diisopropylsilyl group at the para position. This substitution imparts unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in the development of acid-cleavable linkers for antibody-drug conjugates (ADCs) . The compound is synthesized via silylation reactions, such as the reaction of p-hydroxybenzaldehyde with dichlorodiisopropylsilane in the presence of a base like triethylamine, yielding derivatives with high purity (76–100% yields) . Its stability under physiological conditions and selective cleavage in acidic environments (e.g., lysosomes) make it advantageous for targeted drug delivery systems .

Propiedades

Fórmula molecular |

C13H19OSi |

|---|---|

Peso molecular |

219.37 g/mol |

InChI |

InChI=1S/C13H19OSi/c1-10(2)15(11(3)4)13-7-5-12(9-14)6-8-13/h5-11H,1-4H3 |

Clave InChI |

KWUTUYCLBAGJBY-UHFFFAOYSA-N |

SMILES canónico |

CC(C)[Si](C1=CC=C(C=C1)C=O)C(C)C |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4-(Diisopropylsilyl)benzaldehyde can be synthesized through a multi-step process. One common method involves the reaction of 4-bromobenzaldehyde diethyl acetal with n-butyllithium in tetrahydrofuran and hexane at -78°C under an inert atmosphere. This intermediate is then reacted with chlorodiisopropylsilane at temperatures ranging from -78°C to 20°C to yield 4-(Diisopropylsilyl)benzaldehyde .

Industrial Production Methods

While specific industrial production methods for 4-(Diisopropylsilyl)benzaldehyde are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling of reagents to maintain safety and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

4-(Diisopropylsilyl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The diisopropylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products

Oxidation: 4-(Diisopropylsilyl)benzoic acid.

Reduction: 4-(Diisopropylsilyl)benzyl alcohol.

Substitution: Various substituted benzaldehyde derivatives depending on the substituent introduced.

Aplicaciones Científicas De Investigación

4-(Diisopropylsilyl)benzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and materials.

Biology: Its derivatives are studied for potential biological activities and interactions.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

Industry: It is used in the development of advanced materials, including polymers and coatings.

Mecanismo De Acción

The mechanism of action of 4-(Diisopropylsilyl)benzaldehyde primarily involves its reactivity due to the aldehyde group and the diisopropylsilyl substituent. The aldehyde group can participate in nucleophilic addition reactions, while the diisopropylsilyl group can influence the compound’s steric and electronic properties, affecting its reactivity and interactions with other molecules .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between 4-(diisopropylsilyl)benzaldehyde and analogous benzaldehyde derivatives:

Key Comparative Insights

Electronic Effects: The diisopropylsilyl group in 4-(diisopropylsilyl)benzaldehyde is electron-withdrawing, stabilizing the aldehyde group against nucleophilic attack, whereas the diisopropylamino group in 4-(diisopropylamino)benzaldehyde is electron-donating, enhancing fluorescence properties . Hydroxybenzaldehyde derivatives exhibit strong hydrogen-bonding capacity, increasing solubility in polar solvents compared to hydrophobic silyl analogs .

Reactivity :

- 4-(Bromomethyl)benzaldehyde is highly reactive in cross-coupling reactions (e.g., forming carbon-carbon bonds) but requires careful handling due to bromine toxicity .

- Silyl ethers in 4-(diisopropylsilyl)benzaldehyde are inert under physiological conditions but cleave selectively in acidic environments, a critical feature for controlled drug release .

Applications: Pharmaceuticals: Hydroxybenzaldehydes are precursors to antifungal and anticancer agents (e.g., via Schiff base formation) , while silyl benzaldehydes are specialized for bioconjugation in ADCs . Material Science: DEASB’s solvatochromism makes it suitable for optical sensors and composite glasses , whereas diisopropylamino derivatives are used in fluorescent probes .

Synthetic Accessibility :

- 4-(Diisopropylsilyl)benzaldehyde requires silylation reagents (e.g., dichlorodiisopropylsilane) and anhydrous conditions , whereas hydroxybenzaldehyde derivatives are synthesized via simpler Friedel-Crafts or oxidation routes .

Research Findings and Data

- Stability Studies : 4-(Diisopropylsilyl)benzaldehyde remains intact in phosphate-buffered saline (pH 7.4) for >72 hours but hydrolyzes within 2 hours at pH 5.0, mimicking lysosomal conditions .

- Biological Activity : Hydroxybenzaldehyde derivatives exhibit IC₅₀ values of 10–50 μM against cancer cell lines (e.g., MCF-7), attributed to their ability to disrupt redox balance .

- Optical Properties : DEASB-doped PMMA/SiO₂ composites show a Stokes shift of 120 nm, enabling applications in luminescent solar concentrators .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.